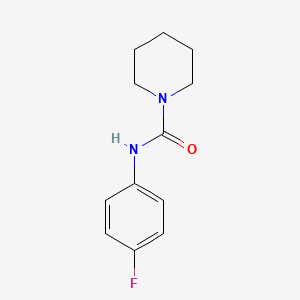
2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide
描述
2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was first synthesized in 2005 by Abbott Laboratories, a pharmaceutical company based in the United States. A-836,339 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
作用机制
A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Upon binding to the CB2 receptor, A-836,339 activates a signaling cascade that leads to the modulation of various physiological processes, including immune function, inflammation, and pain perception.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of immune function, the reduction of inflammation, and the attenuation of pain perception. Additionally, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using A-836,339 in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of CB2-mediated processes. Additionally, A-836,339 has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one limitation of using A-836,339 is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
未来方向
There are several future directions for research on A-836,339 and the CB2 receptor. One area of interest is the role of CB2-mediated processes in the regulation of immune function and inflammation in various disease states. Additionally, there is growing interest in the potential use of CB2 agonists as neuroprotective agents in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of novel CB2 agonists with improved pharmacokinetic properties and selectivity profiles.
科学研究应用
A-836,339 has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes. Some of the areas where A-836,339 has been studied include pain management, inflammation, neuroprotection, and cancer.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-15-9-11-17(12-10-15)21-13-18(20)19-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGTNWSGUKNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-(3-methyl-5-oxo-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3972702.png)
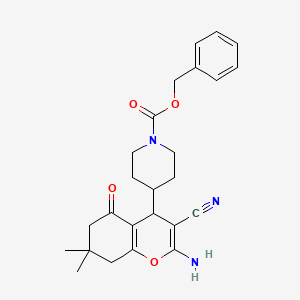
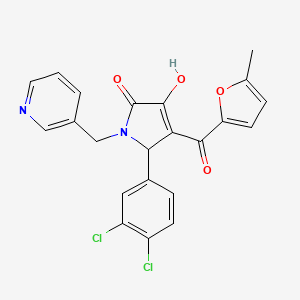
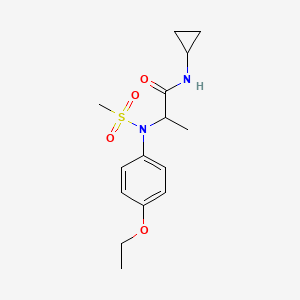
![3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B3972723.png)


![1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3972757.png)
![9-ethyl-3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-9H-carbazole oxalate](/img/structure/B3972764.png)
![17-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972768.png)
![ethyl 4-{N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3972784.png)
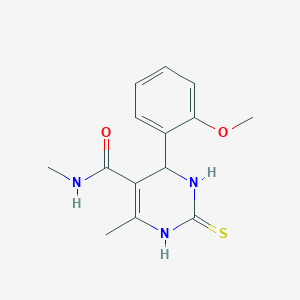
![1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972795.png)
